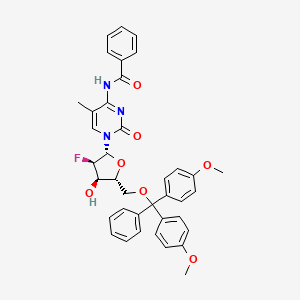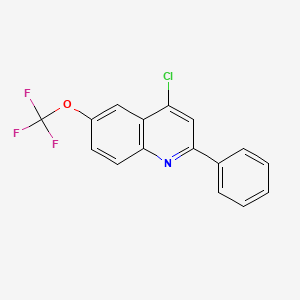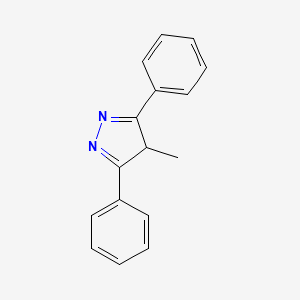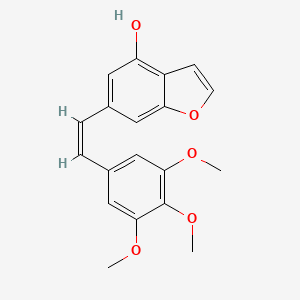![molecular formula C14H17N B12898949 Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- CAS No. 192389-25-6](/img/structure/B12898949.png)
Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . This compound is characterized by a seven-membered ring fused to a pyrrole ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene .
Industrial Production Methods: Industrial production often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, a three-component reaction involving 3-oxopropanethioamides, oxalaldehyde, and acetonitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used .
Análisis De Reacciones Químicas
Types of Reactions: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Pyrrole: The parent compound, known for its biological activity.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties. Its specific substituents (ethyl and propyl groups) further differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications .
Propiedades
Número CAS |
192389-25-6 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-ethyl-2-propylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
ZFDMOCAIVRFGGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=CC=CC=CC2=N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


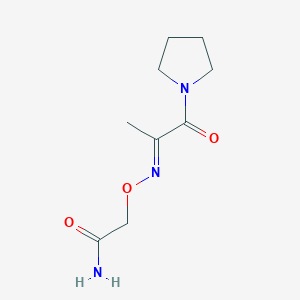
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
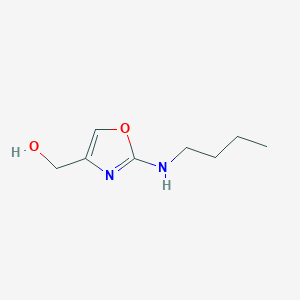
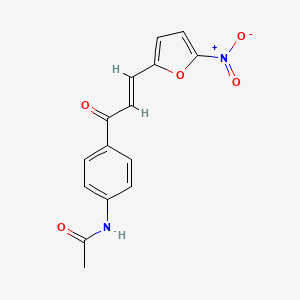
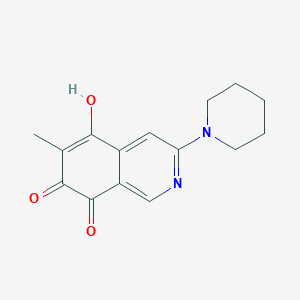
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)

![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
